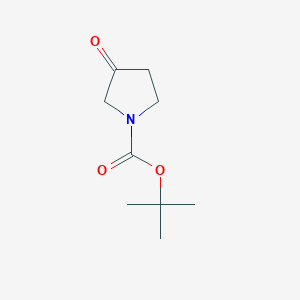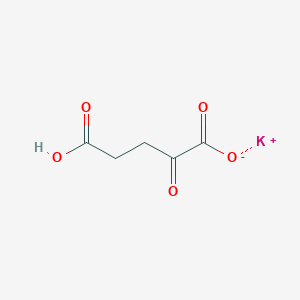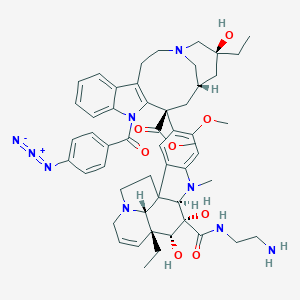
cis-Aconitsäureanhydrid
Übersicht
Beschreibung
It is a white crystalline solid with the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol . This compound is of significant interest due to its reactivity and applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
cis-Aconitic anhydride has several scientific research applications:
Bioconjugation: It is used as a linker in bioconjugation chemistry due to its reactivity and ability to form stable bonds with biomolecules.
Drug Delivery: Its pH-sensitive properties make it useful in the development of smart drug delivery systems.
Polymer Synthesis: It is used in the preparation of poly(amino acid)-containing copolymers with gradient pH-sensitive side groups.
Gene Therapy: It has been used to increase the biocompatibility and transfection efficiency of cationic polymeric gene vectors.
Anti-HIV Activity: Human serum albumin derivatized with cis-aconitic anhydride has shown inhibitory effects on the replication of human immunodeficiency virus type 1 (HIV-1).
Wirkmechanismus
Target of Action
The primary target of cis-Aconitic anhydride is the enzyme aconitase . Aconitase is a key enzyme in the tricarboxylic acid (TCA) cycle, also known as the citric acid or Krebs cycle . It catalyzes the isomerization of citrate to isocitrate via cis-aconitate .
Mode of Action
Cis-Aconitic anhydride interacts with its target, aconitase, by acting as a substrate for the enzyme . The enzyme aconitase specifically activates cis-aconitic acid, leading to the interconversion of citric and isocitric acids . This interaction results in changes in the TCA cycle, affecting energy production within the cell .
Biochemical Pathways
The biochemical pathway primarily affected by cis-Aconitic anhydride is the TCA cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide . Cis-Aconitic anhydride, as a substrate for aconitase, plays a role in the isomerization of citrate to isocitrate, a critical step in the TCA cycle .
Pharmacokinetics
It’s known that the compound can be produced industrially from glucose by fermentation with aspergillus terreus . The bioavailability of cis-Aconitic anhydride would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual.
Result of Action
The molecular and cellular effects of cis-Aconitic anhydride’s action are primarily related to its impact on the TCA cycle . By acting as a substrate for aconitase, it influences the production of energy within the cell . Additionally, cis-Aconitic anhydride has been shown to have anti-inflammatory effects, reducing the release of TNF-α and phosphorylation of IκBα in lipopolysaccharide-stimulated THP-1 macrophages .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cis-Aconitic anhydride. For instance, thermal decomposition of cis-Aconitic anhydride has been studied using various techniques, and the measurements were carried out in an argon atmosphere over a temperature range of 293–673 K . The stability and reactivity of cis-Aconitic anhydride can be influenced by pH and temperature .
Biochemische Analyse
Biochemical Properties
cis-Aconitic anhydride plays a role in biochemical reactions, particularly in the TCA cycle . It is derived from the decarboxylation of the TCA cycle intermediate cis-aconitate . The enzymes and proteins it interacts with include aconitase, which catalyzes the isomerization of citrate to isocitrate via cis-aconitate in the TCA cycle .
Cellular Effects
It has been used in the preparation of pH-sensitive anti-tumor prodrug nanoparticles . This suggests that cis-Aconitic anhydride may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of cis-Aconitic anhydride is not well-defined. It is known to participate in the TCA cycle, where it is acted upon by the enzyme aconitase . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of cis-Aconitic anhydride over time in laboratory settings have not been extensively studied. It is known to have a melting point of 75-78 °C .
Metabolic Pathways
cis-Aconitic anhydride is involved in the TCA cycle, a crucial metabolic pathway in cells . It is derived from the decarboxylation of cis-aconitate, an intermediate in the TCA cycle .
Transport and Distribution
Given its role in the TCA cycle, it is likely to be transported across mitochondrial membranes .
Subcellular Localization
The subcellular localization of cis-Aconitic anhydride is likely to be within the mitochondria, given its role in the TCA cycle
Vorbereitungsmethoden
cis-Aconitic anhydride can be synthesized through the dehydration of cis-aconitic acid. The dehydration process typically involves heating cis-aconitic acid at elevated temperatures (120-150°C) to remove water and form the anhydride . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, vanadium oxide catalysts have been used in the dehydration of citric acid to produce aconitic acid, which can then be converted to cis-aconitic anhydride .
Analyse Chemischer Reaktionen
cis-Aconitic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and amide formation.
Hydrolysis: In the presence of water, cis-aconitic anhydride hydrolyzes to form cis-aconitic acid.
Esterification: Reacting with alcohols, it forms esters of cis-aconitic acid.
Amide Formation: It reacts with amines to form amides.
Common reagents used in these reactions include water for hydrolysis, alcohols for esterification, and amines for amide formation. The major products formed from these reactions are cis-aconitic acid, esters, and amides, respectively.
Vergleich Mit ähnlichen Verbindungen
cis-Aconitic anhydride can be compared with other cyclic anhydrides, such as maleic anhydride and citraconic anhydride.
Maleic Anhydride: Similar to cis-aconitic anhydride, maleic anhydride is used in the synthesis of polymers and as a chemical intermediate. maleic anhydride is derived from maleic acid and has different reactivity and applications.
Citraconic Anhydride: Citraconic anhydride is another cyclic anhydride with similar reactivity but is derived from citraconic acid.
The uniqueness of cis-aconitic anhydride lies in its specific applications in bioconjugation, drug delivery, and gene therapy, which are not as prominent for maleic and citraconic anhydrides.
Eigenschaften
IUPAC Name |
2-(2,5-dioxofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJRTUUUJYMTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064228 | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-55-4, 31511-11-2 | |
| Record name | Aconitic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aconitic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Aconitic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-dihydro-2,5-dioxofuran-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACONITIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G00QN452A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)



![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)


![(2,3-DIHYDRO-BENZO[1,4]OXATHIIN-2-YL)-ACETIC ACID METHYL ESTER](/img/structure/B27700.png)


